4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H4BBrF4O2 and its molecular weight is 286.82 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, leading to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in a cool, dark place under an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
The role of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound interacts with enzymes and proteins involved in this reaction, contributing to the formation of new carbon-carbon bonds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal catalyst, such as palladium . This contributes to the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
It is known that the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Properties
IUPAC Name |
[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMTVAEKUCNKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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